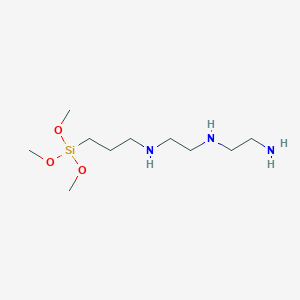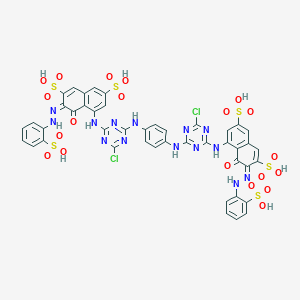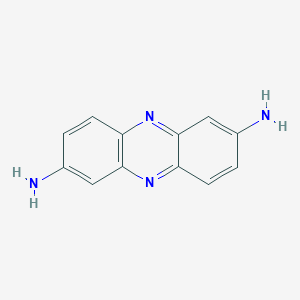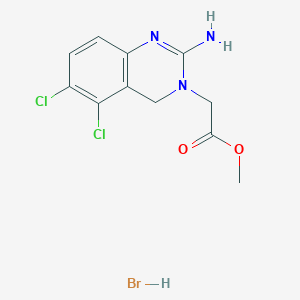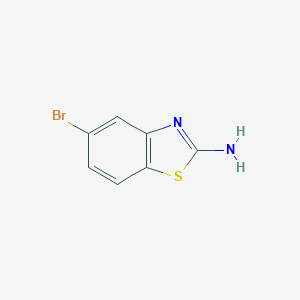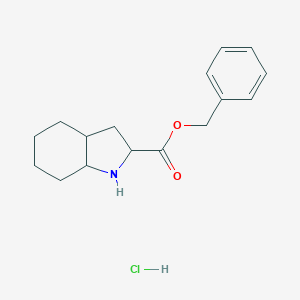
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride, also known as BOIC HC1, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. BOIC HC1 is a white crystalline powder that is soluble in water and ethanol, and is commonly used in laboratory experiments to study its various properties and effects.
Mécanisme D'action
The exact mechanism of action of Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 is not fully understood, but it is believed to act on various molecular targets in the body, including the opioid receptors and the N-methyl-D-aspartate (NMDA) receptors. Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has also been found to modulate the levels of various neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine.
Effets Biochimiques Et Physiologiques
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has been found to have several biochemical and physiological effects on the body, including the inhibition of pain signals, the reduction of inflammation, and the suppression of tumor growth. Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has also been found to have neuroprotective effects, and may help to prevent the death of brain cells in conditions such as Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has several advantages for use in laboratory experiments, including its high purity and solubility in water and ethanol. However, Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 is also known to be highly sensitive to light and air, and must be stored and handled carefully to avoid degradation and loss of activity.
Orientations Futures
There are several future directions for research on Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its molecular targets and mechanisms of action. Further research is also needed to determine the optimal dosage and administration routes for Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 in various medical applications.
Méthodes De Synthèse
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 can be synthesized using various methods, with the most common being the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. The synthesis process involves the use of several reagents and solvents, and requires careful monitoring of the reaction conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects. Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
82717-97-3 |
|---|---|
Nom du produit |
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride |
Formule moléculaire |
C16H22ClNO2 |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
benzyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15;/h1-3,6-7,13-15,17H,4-5,8-11H2;1H |
Clé InChI |
WOXVBEWLLZBVSX-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3.Cl |
SMILES canonique |
C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3.Cl |
Synonymes |
Benzyl Octahydroindole-2-carboxylate Hydrochloride; Octahydro-1H-indole-2-carboxylic Acid Phenylmethyl Ester Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



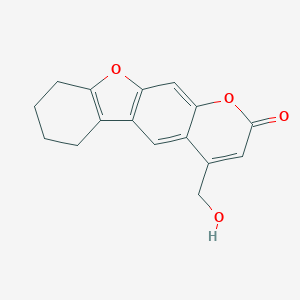
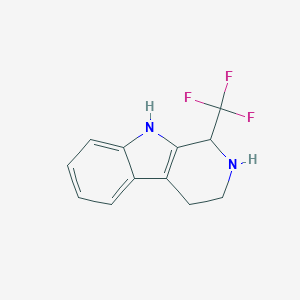
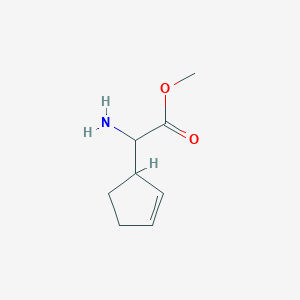
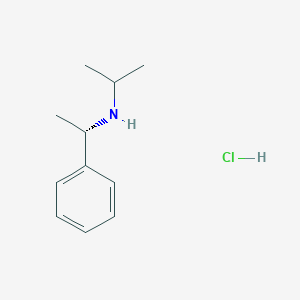
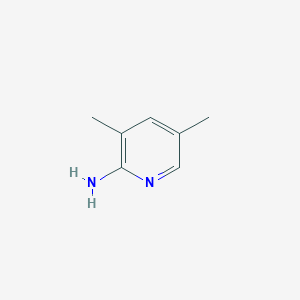
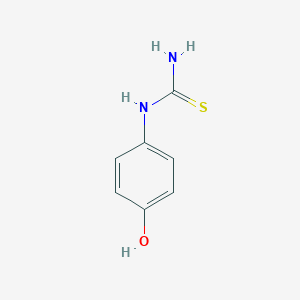
![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B52237.png)
